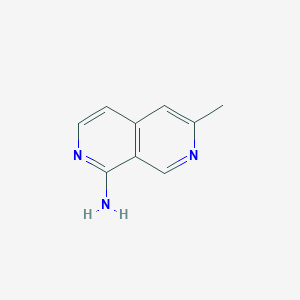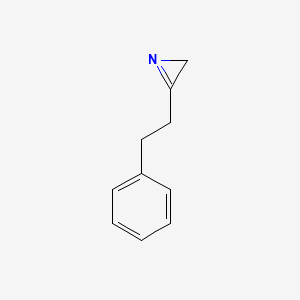
2H-Azirine, 3-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenethyl-2H-azirine is a member of the azirine family, which are three-membered nitrogen-containing heterocycles These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-azirines, including 3-Phenethyl-2H-azirine, can be achieved through several methods:
Neber Approach: This classical method involves the rearrangement of oxime derivatives in the presence of a base.
Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines.
Industrial Production Methods: Industrial production of 3-Phenethyl-2H-azirine typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-Phenethyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: Azirines can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: Azirines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Cycloaddition: Cycloaddition reactions often require heat or light to proceed.
Major Products:
Oxidation: Oxazoles and other oxygenated heterocycles.
Reduction: Aziridines.
Substitution: Various substituted azirines.
Cycloaddition: Larger ring systems and fused heterocycles
Scientific Research Applications
3-Phenethyl-2H-azirine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Phenethyl-2H-azirine involves its high ring strain and electrophilic nature, which make it reactive towards nucleophiles. The azirine ring can open to form reactive intermediates that interact with biological targets, such as enzymes and receptors. The phenethyl group can enhance the compound’s ability to penetrate biological membranes and reach its molecular targets .
Comparison with Similar Compounds
Azirinomycin: A natural azirine with antibacterial properties.
Dysidazirine: An azirine with antimicrobial activity.
Antazirine: An azirine with antifungal properties.
Uniqueness of 3-Phenethyl-2H-azirine: 3-Phenethyl-2H-azirine is unique due to its phenethyl group, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other azirines that may lack such functional groups .
Properties
CAS No. |
18709-39-2 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2-phenylethyl)-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5H,6-8H2 |
InChI Key |
UCVIFRZDEQIKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


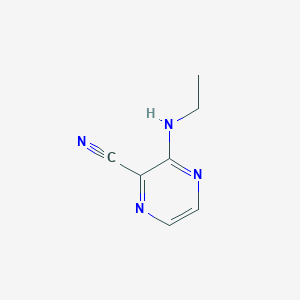


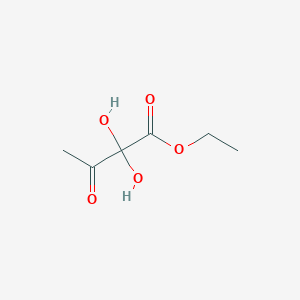
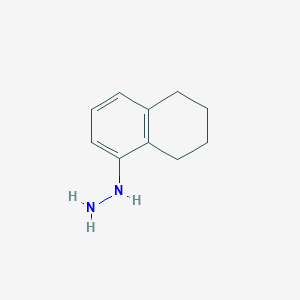
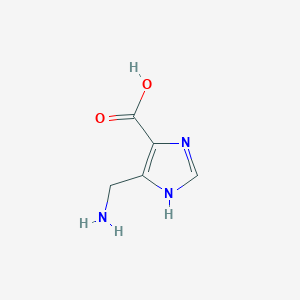


![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
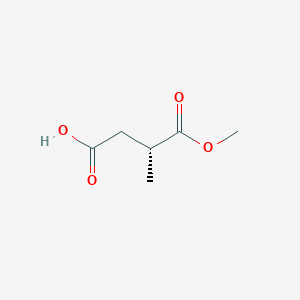
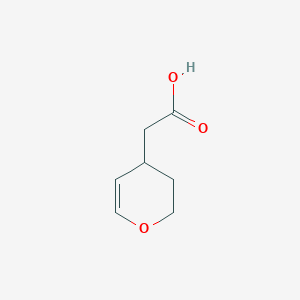
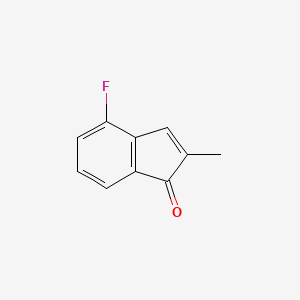
![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
